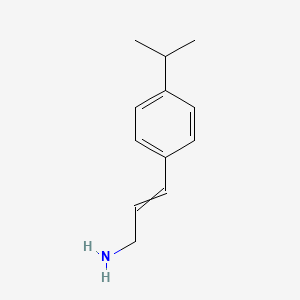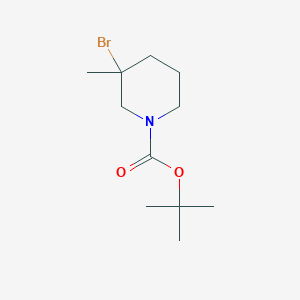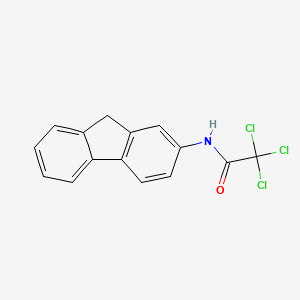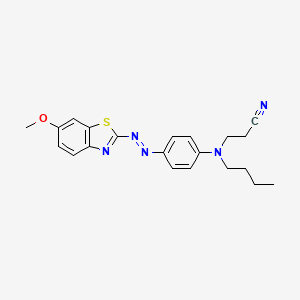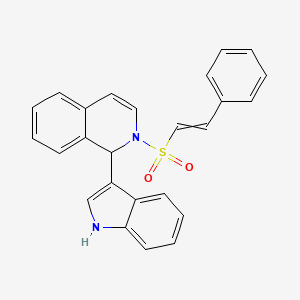
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is a complex organic compound that features an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline typically involves multi-step organic reactions. One common method includes the use of Rh(III)-catalyzed C–H functionalization reactions. For instance, the coupling of phenylhydrazines with 1-alkynylcyclobutanols through a hydrazine-directed C–H functionalization pathway can be employed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The styrylsulfonyl group can participate in redox reactions, affecting cellular pathways. The dihydroisoquinoline structure can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)ethan-1-one
- N-(1-ETHYL-1H-INDOL-3-YL)-N’-METHYLUREA
- Imidazo[1,5-a]indol-3-ones
Uniqueness
1-(1H-indol-3-yl)-2-(styrylsulfonyl)-1,2-dihydroisoquinoline is unique due to its combination of an indole moiety, a styrylsulfonyl group, and a dihydroisoquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C25H20N2O2S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-(1H-indol-3-yl)-2-(2-phenylethenylsulfonyl)-1H-isoquinoline |
InChI |
InChI=1S/C25H20N2O2S/c28-30(29,17-15-19-8-2-1-3-9-19)27-16-14-20-10-4-5-11-21(20)25(27)23-18-26-24-13-7-6-12-22(23)24/h1-18,25-26H |
InChI Key |
CCPRLRGFKQTUSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N2C=CC3=CC=CC=C3C2C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



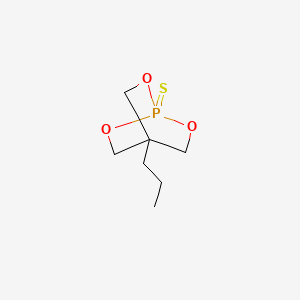

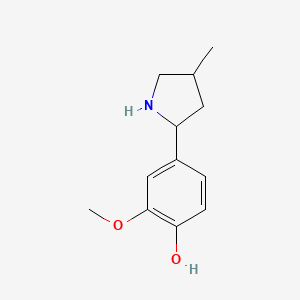
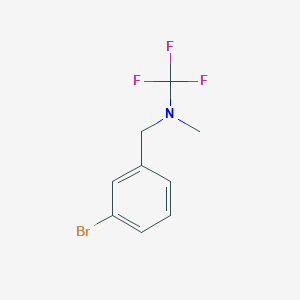
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
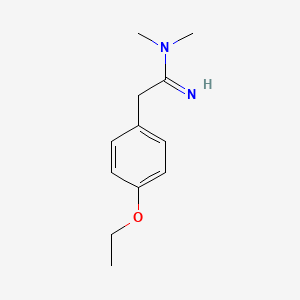
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
![Furo[4,3,2-de][1]benzopyran](/img/structure/B13948071.png)
